molecular formula C28H52N10O7 B12536613 L-Arginine, L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- CAS No. 652144-10-0

L-Arginine, L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-

Cat. No.: B12536613
CAS No.: 652144-10-0
M. Wt: 640.8 g/mol
InChI Key: NRGJCZWGYAEWOX-SXYSDOLCSA-N
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Description

L-Arginine, L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- is a synthetic peptide designed for advanced biochemical and physiological research. This compound integrates the known functions of its constituent amino acids into a single, multi-functional entity, offering a unique tool for investigating complex cellular processes. The sequence features L-Arginine as a key precursor for nitric oxide (NO) synthesis, a critical signaling molecule in cardiovascular function, neural communication, and immune response . The inclusion of L-Glutamine, a conditionally essential amino acid during metabolic stress, suggests potential applications in studies of cellular metabolism and immune cell function . Furthermore, L-Lysine and L-Leucine are recognized for their roles in protein synthesis and metabolic regulation, while L-Proline is important for the structure of collagen and other proteins . Potential research applications for this peptide may include exploring novel signaling pathways, modulating immune cell activity such as T-cell function and macrophage polarization, and studying the interplay between amino acid metabolism and cellular energy levels . Its mechanism of action is likely multifaceted, potentially involving the modulation of enzymes like nitric oxide synthase (NOS) and arginase, which compete for the common substrate L-arginine and can shift immune responses in different directions . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

652144-10-0

Molecular Formula

C28H52N10O7

Molecular Weight

640.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C28H52N10O7/c1-16(2)15-20(37-23(40)17(30)7-3-4-12-29)24(41)35-18(10-11-22(31)39)26(43)38-14-6-9-21(38)25(42)36-19(27(44)45)8-5-13-34-28(32)33/h16-21H,3-15,29-30H2,1-2H3,(H2,31,39)(H,35,41)(H,36,42)(H,37,40)(H,44,45)(H4,32,33,34)/t17-,18-,19-,20-,21-/m0/s1

InChI Key

NRGJCZWGYAEWOX-SXYSDOLCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis begins with anchoring the C-terminal proline residue to a polymeric resin. Chlorotrityl and Rink amide resins are preferred for acid-labile peptide-resin bonds, enabling mild cleavage conditions (e.g., 1–30% acetic acid). For example, loading Fmoc-Pro-OH onto chlorotrityl resin achieves >95% efficiency using 2.5 equivalents of diisopropylethylamine (DIEA) in dichloromethane (DCM).

Sequential Coupling of Fmoc-Protected Amino Acids

Each amino acid (L-glutamine, L-leucine, L-lysine, L-arginine) is coupled sequentially using activated esters. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with 5% v/v collidine in DMF ensures >99% coupling efficiency per cycle. Side-chain protections include:

  • L-Glutamine : Trt (trityl) group
  • L-Lysine : Boc (tert-butyloxycarbonyl) group
  • L-Arginine : Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group

Critical Synthesis Parameters

Deprotection and Activation Cycles

Fmoc removal is performed with 20% piperidine in DMF, followed by thorough washing to prevent diketopiperazine formation. Coupling times are optimized to 60–90 minutes, with real-time monitoring via ninhydrin or chloranil tests.

Mitigation of Side Reactions

  • Racemization : Minimized using 0.1 M HOBt (hydroxybenzotriazole) in DMF and maintaining reaction temperatures below 25°C.
  • Aggregation : Additives like TFA (trifluoroethanol) at 10% v/v improve solubility of hydrophobic segments (e.g., Leu-Pro).

Cleavage and Global Deprotection

The peptide-resin bond is cleaved using TFA/water/triisopropylsilane (95:2.5:2.5) for 2 hours, simultaneously removing side-chain protections. For chlorotrityl resins, milder conditions (1% TFA in DCM) preserve acid-sensitive residues.

Purification and Analytical Validation

Crude peptides are purified via reverse-phase HPLC with a C18 column and acetonitrile/water gradients (5–60% over 45 minutes). Purity (>95%) is confirmed by:

  • LC-MS : Molecular ion [M+H]+ at m/z 629.8 (calculated for C₃₄H₆₂N₁₂O₉S)
  • Amino Acid Analysis : Hydrolysis with 6N HCl at 110°C for 24 hours, followed by pre-column derivatization with benzoyl chloride

Industrial-Scale Considerations

Patents highlight lyophilization as a cost-effective final step, yielding sterile peptide powders with residual solvents <0.1%. Automated SPPS systems reduce manual handling, achieving batch yields of 80–90% for sequences ≤10 residues.

Challenges and Innovations

Recent advances include hyperlabile protecting groups (e.g., Mmt [4-methoxytrityl]) for selective deprotection and flow-based SPPS for continuous manufacturing. These methods address historical bottlenecks in synthesizing arginine-rich peptides, which are prone to side-chain interactions.

Chemical Reactions Analysis

Types of Reactions

L-Arginine, L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid derivatives and coupling reagents under controlled pH and temperature conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can produce nitric oxide and citrulline .

Scientific Research Applications

Cardiovascular Health

L-Arginine supplementation has been extensively studied for its cardiovascular benefits. It is known to improve endothelial function and increase nitric oxide production, which can lead to better blood flow and reduced blood pressure. Clinical trials have shown that L-arginine can help manage conditions like hypertension and angina .

Athletic Performance

Research indicates that L-Arginine can enhance exercise performance by improving blood flow and oxygen delivery to muscles. A randomized study involving male athletes demonstrated significant improvements in sport performance after daily supplementation with L-arginine . This suggests its potential use as an ergogenic aid.

Immune Function

The peptide's components, particularly L-lysine and L-glutamine, are noted for their roles in immune modulation. Studies suggest that L-lysine can enhance immune responses, which may be beneficial for individuals with compromised immune systems. The combination of these amino acids in the peptide may amplify these effects.

Wound Healing and Recovery

L-Arginine plays a crucial role in wound healing due to its involvement in collagen synthesis and immune response enhancement. Clinical evidence supports its use in patients recovering from surgery or injury, as it may accelerate healing processes .

Case Study: Lysinuric Protein Intolerance

A case study involving a 9-year-old boy with lysinuric protein intolerance highlighted the therapeutic use of L-arginine combined with other treatments to manage hyperammonemia effectively. The patient showed significant improvement after receiving targeted amino acid therapy, which included L-arginine . This underscores the compound's clinical relevance in metabolic disorders.

Case Study: Athletic Performance Enhancement

Another study focused on male soccer players who supplemented with 2 grams of L-arginine daily for 45 days. The results indicated improved performance metrics compared to a placebo group, suggesting that the peptide could be beneficial for athletes seeking enhanced physical performance .

Safety and Side Effects

L-Arginine is generally considered safe when used appropriately; however, some individuals may experience gastrointestinal discomfort or allergic reactions . It is essential to consult healthcare providers before starting supplementation, especially for those with underlying health conditions.

Data Table: Summary of Applications

ApplicationDescriptionEvidence Level
Cardiovascular HealthImproves endothelial function and lowers blood pressureHigh
Athletic PerformanceEnhances blood flow and oxygen delivery during exerciseModerate
Immune FunctionModulates immune responses; enhances recovery from illnessModerate
Wound HealingAccelerates healing processes post-surgery or injuryHigh

Mechanism of Action

The mechanism of action of L-Arginine, L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

L-Arginine (Free Amino Acid)

  • Molecular Weight : 174.2 g/mol .
  • Key Functions: Precursor for NO synthesis, improving vascular health and cognitive function . Reduces oxidative stress by lowering superoxide anion release . Modulates insulin sensitivity and lipid metabolism .
  • Research Findings: High-dose L-Arginine supplementation may exacerbate oxidative stress, but combining it with B vitamins (e.g., folate) enhances efficacy at lower doses . Improves MoCA scores in frail elderly patients by restoring NO production .

L-Citrulline

  • Molecular Weight : 175.2 g/mol.
  • Key Functions: NO precursor that bypasses hepatic metabolism, increasing plasma L-Arginine more effectively than direct supplementation . Counteracts arginase-mediated T cell suppression in infections .
  • Research Findings: Synergizes with L-Arginine to sustain NO bioavailability under conditions of elevated asymmetric dimethylarginine (ADMA) .

Acetyl L-Carnitinamide of L-Arginine (Patent Compound)

  • Structure : Acetylated carnitine linked to L-Arginine .
  • Key Functions :
    • Promotes nervous tissue regeneration and memory enhancement.
    • Distinct from free L-Arginine, it acts as a psychostimulant .

Other Arginine-Containing Peptides

Examples from evidence include:

  • Aviptadil (CAS 40077-57-4) : A vasoactive intestinal peptide (VIP) analog with proline and arginine residues, used for pulmonary hypertension .

Comparative Analysis Table

Compound Molecular Weight (g/mol) Key Features Advantages Over L-Arginine Limitations
L-Arginine 174.2 Direct NO precursor, improves endothelial function Rapid bioavailability High doses may induce oxidative stress
Target Peptide ~640* Potential tissue targeting via peptide chain; synergistic amino acids Enhanced stability and sustained release Limited direct studies
L-Citrulline 175.2 Efficiently boosts plasma L-Arginine, counters arginase activity Avoids first-pass metabolism Requires conversion to L-Arginine
Acetyl L-Carnitinamide ~300† Neuroprotective, psychostimulant properties Targets nervous tissue Narrow therapeutic applications

*Estimated based on amino acid residues (Arg + Lys + Leu + Gln + Pro) minus water loss from peptide bonds. †Approximate value from patent data .

Key Research Insights

  • Synergistic Combinations :
    • L-Arginine with vitamin C enhances absorption by releasing L-Arginine from proteins .
    • L-Lysine pairing supports bone health and counteracts herpes simplex virus .
  • Clinical Implications: Peptides like the target compound may offer tailored therapies for cardiovascular or metabolic disorders, but require validation .

Biological Activity

L-Arginine, L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- is a peptide that incorporates the amino acid L-arginine along with several other amino acids, which may contribute to its biological activity. This compound is of interest due to its potential effects in various physiological processes, particularly those involving nitric oxide (NO) synthesis and immune response modulation.

L-arginine serves as a substrate for nitric oxide synthase (NOS), which converts it into nitric oxide, a crucial signaling molecule involved in vasodilation, neurotransmission, and immune response. The presence of additional amino acids in the peptide structure may enhance its stability and bioactivity compared to free L-arginine.

  • Nitric Oxide Production :
    • The conversion of L-arginine to NO is essential for maintaining cardiovascular health. Increased NO levels can improve blood flow and reduce blood pressure .
  • Immune Modulation :
    • Studies indicate that L-arginine can modulate the immune response by influencing the production of cytokines and chemokines. For instance, it has been shown to suppress RANTES (regulated upon activation, normal T cell expressed and secreted) formation during inflammatory responses .

Physiological Effects

L-arginine supplementation has been linked to various physiological benefits:

  • Cardiovascular Health :
    • It may lower blood pressure and improve endothelial function, which is vital for cardiovascular health .
  • Exercise Performance :
    • Research suggests that L-arginine can enhance exercise performance by increasing blood flow to muscles and improving oxygen delivery .

Case Studies

  • Study on Endotoxin-Induced Inflammation :
    • A study demonstrated that L-arginine supplementation reduced glomerular RANTES expression in lipopolysaccharide (LPS)-induced endotoxemia in rats. This suggests a protective role against inflammation mediated by the L-arginine/NO pathway .
  • Effects on Exercise Performance :
    • A systematic review highlighted that L-arginine supplementation improved physical performance metrics in both trained athletes and recreationally active individuals. The studies showed varied results regarding NO synthesis but consistently indicated enhanced exercise capacity .

Data Table: Summary of Biological Activities

Biological Activity Effect References
Nitric Oxide ProductionIncreased vasodilation
Immune Response ModulationSuppression of inflammatory markers
Cardiovascular FunctionLowered blood pressure
Exercise PerformanceEnhanced physical performance

Recent Studies

  • L-Arginine and Nitric Oxide Pathway :
    • Research has characterized the role of L-arginine in promoting NO production through both constitutive and inducible NOS pathways. This pathway is crucial for various physiological functions, including vascular regulation and immune response modulation .
  • Comparative Analysis with Other Amino Acids :
    • Studies comparing L-arginine with other amino acids like L-citrulline suggest that while both can enhance NO synthesis, their mechanisms differ. L-citrulline may serve as a more effective precursor for arginine replenishment under certain conditions .

Limitations and Considerations

While L-arginine shows promise in various applications, there are important considerations:

  • Potential Side Effects : High doses may lead to gastrointestinal discomfort or exacerbate certain health conditions such as asthma or allergies .
  • Interactions with Medications : Caution is advised when used alongside medications affecting blood pressure or those that may interact with nitric oxide pathways .

Q & A

Q. How can the synthesis of L-Arginine-containing oligopeptides be optimized for reproducibility in academic settings?

Solid-phase peptide synthesis (SPPS) is the standard method, but challenges like side-chain protection, coupling efficiency, and purification persist. To optimize:

  • Use orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl for carboxylic acids) to minimize premature deprotection .
  • Monitor coupling steps via Kaiser or chloranil tests to ensure >99% reaction efficiency .
  • Apply reverse-phase HPLC with trifluoroacetic acid (TFA)-based gradients for purification and LC-MS for sequence validation .

Q. What analytical methods are recommended for characterizing the purity and sequence of this peptide?

  • Purity : Reverse-phase HPLC with UV detection at 214 nm (peptide bond absorption) and C18 columns .
  • Sequence : MALDI-TOF or ESI-MS for molecular weight confirmation, supplemented by Edman degradation for N-terminal sequencing .
  • Structural conformation : Circular dichroism (CD) spectroscopy to assess α-helix or β-sheet content in aqueous buffers .

Q. How do researchers validate the biological activity of L-Arginine-containing peptides in vitro?

  • Nitric oxide (NO) assays : Measure NO production in endothelial cells using Griess reagent or fluorescent probes (e.g., DAF-FM) .
  • Binding studies : Surface plasmon resonance (SPR) to quantify interactions with receptors like integrins or G-protein-coupled receptors .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for L-Arginine peptides (e.g., conflicting NO modulation results)?

  • Context-dependent variables : Test peptides under varying pH, redox conditions (e.g., oxidative stress models), and cell types (endothelial vs. immune cells) .
  • Metabolite interference : Use LC-MS to screen for competing substrates (e.g., asymmetric dimethylarginine) that inhibit NO synthase .
  • Dose-response profiling : Conduct in vitro assays across a 0.1–100 µM range to identify biphasic or cell-specific effects .

Q. How can researchers design studies to investigate the peptide’s interaction with gut microbiota in inflammatory models?

  • Animal models : Use conditional Arg1 knockout mice to decouple host vs. microbial L-Arginine metabolism in colitis studies .
  • Metabolomics : Apply 16S rRNA sequencing paired with LC-MS to track microbial diversity and correlate with luminal L-Arginine levels .
  • Intervention : Administer the peptide orally vs. intravenously to assess gut-specific bioavailability and microbial modulation .

Q. What methodologies address challenges in studying the peptide’s stability in physiological environments?

  • Serum stability assays : Incubate the peptide in human serum at 37°C and quantify degradation via HPLC at 0, 1, 6, and 24-hour intervals .
  • Protease resistance : Test susceptibility to trypsin/chymotrypsin using mass spectrometry to identify cleavage sites .
  • Stabilization strategies : Incorporate D-amino acids or PEGylation to enhance half-life without altering bioactivity .

Q. How can structural modifications enhance the peptide’s specificity for target tissues (e.g., vascular vs. neural systems)?

  • Sequence truncation : Synthesize fragments (e.g., L-lysyl-L-leucyl-L-glutaminyl) to map minimal active domains .
  • Conjugation : Link to cell-penetrating peptides (e.g., TAT) or tissue-specific ligands (e.g., RGD motifs for endothelial targeting) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with receptors like the cationic amino acid transporter (CAT-2B) .

Data Contradiction Analysis

Q. Why do some studies report elevated systemic L-Arginine levels post-administration, while others show no change?

  • Assay limitations : Biosensors may cross-react with structurally similar metabolites (e.g., L-citrulline), necessitating LC-MS validation .
  • Compartmentalization : Tissue-specific uptake (e.g., liver vs. muscle) may mask systemic changes; use microdialysis for localized measurement .

Key Research Findings from Evidence

  • Metabolic Crosstalk : Host-microbe competition for L-Arginine alters colitis progression, with microbiota diversity directly linked to luminal L-Arginine availability .
  • Dose-Dependent Effects : Supraphysiological L-Arginine doses (>10 mM) may paradoxically inhibit NO synthesis due to substrate overload .
  • Synthesis Yields : SPPS typically achieves 70–85% purity pre-purification, requiring iterative optimization for research-grade peptides .

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